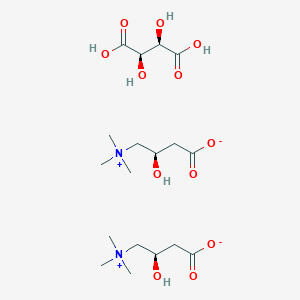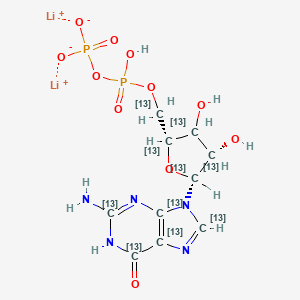![molecular formula C36H38BrN5O9 B12389005 Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is composed of a potent topoisomerase I inhibitor and a linker, which allows it to be conjugated to antibodies for targeted drug delivery . This compound is primarily used in scientific research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the incorporation of the bromine atom, and the attachment of the Val-Ala-NH2 and MAD-MDCPT moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and chemical properties .
Scientific Research Applications
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential as a component of ADCs for targeted cancer therapy, leveraging its topoisomerase I inhibitory activity
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves its role as a topoisomerase I inhibitor. By inhibiting topoisomerase I, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The linker component allows the compound to be conjugated to antibodies, enabling targeted delivery to specific cells and tissues .
Comparison with Similar Compounds
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be compared to other drug-linker conjugates used in ADCs, such as:
Auristatin-based conjugates: These compounds also inhibit microtubule dynamics but differ in their mechanism of action and linker chemistry.
Maytansinoid-based conjugates: Similar to auristatins, these compounds target microtubules but have different pharmacokinetic properties.
Camptothecin-based conjugates: Like this compound, these compounds inhibit topoisomerase I but differ in their chemical structure and linker design
This compound is unique due to its specific combination of a topoisomerase I inhibitor and a bicyclo[1.1.1]pentane core, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C36H38BrN5O9 |
|---|---|
Molecular Weight |
764.6 g/mol |
IUPAC Name |
(2S)-2-[(2-bromoacetyl)amino]-N-[(2S)-1-[[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]-1-bicyclo[1.1.1]pentanyl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1 |
InChI Key |
RCIVGZZPQGHOGN-JLVKPTLHSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CBr)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


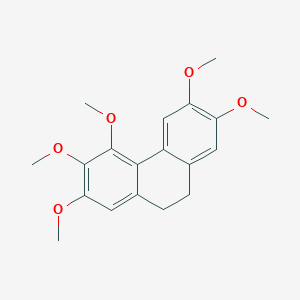
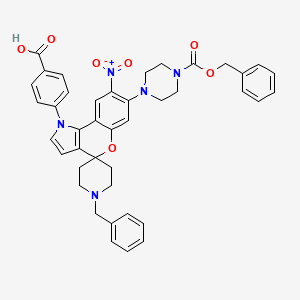

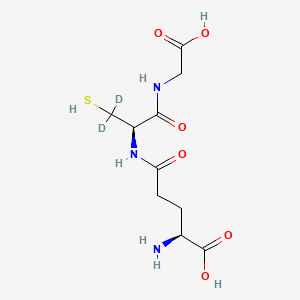
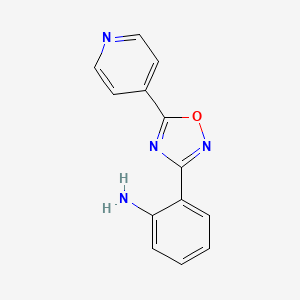


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)

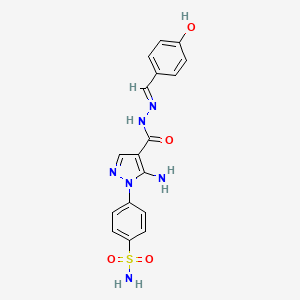
![6-[(Z)-[(4S,12E)-16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12389002.png)
